3-Pyridylcarbinol-d6

描述

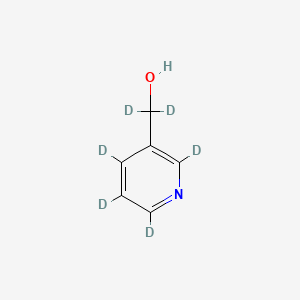

3-Pyridylcarbinol-d6 is a deuterated form of 3-Pyridylcarbinol, a compound that features a pyridine ring with a hydroxymethyl group attached to the third carbon. The deuterium atoms replace the hydrogen atoms in the hydroxymethyl group, making it useful in various research applications, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 3-Pyridylcarbinol-d6 typically involves the deuteration of 3-Pyridylcarbinol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and yield of the product are critical factors, and advanced purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .

化学反应分析

Types of Reactions

3-Pyridylcarbinol-d6 undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced to form 3-Pyridylmethanol.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: 3-Pyridinecarboxylic acid.

Reduction: 3-Pyridylmethanol.

Substitution: Various substituted pyridyl derivatives depending on the reagent used.

科学研究应用

3-Pyridylcarbinol-d6 is widely used in scientific research due to its unique properties:

Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

Biology: Used in metabolic studies to trace biochemical pathways.

Medicine: Employed in drug development and pharmacokinetic studies.

Industry: Utilized in the synthesis of deuterated drugs and materials

作用机制

The mechanism of action of 3-Pyridylcarbinol-d6 involves its interaction with specific molecular targets. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic fate of the compound. The deuterium atoms provide a distinct signal in NMR spectroscopy, making it easier to track the compound’s behavior in biological systems .

相似化合物的比较

Similar Compounds

3-Pyridylcarbinol: The non-deuterated form, used in similar applications but lacks the distinct NMR signals provided by deuterium.

4,4-Dimethyloxazoline derivatives: Used in mass spectrometry for fatty acid analysis.

Pyrrolidine derivatives: Another class of nitrogen-containing compounds used in structural determination.

Uniqueness

3-Pyridylcarbinol-d6 is unique due to its deuterium content, which enhances its utility in NMR and mass spectrometry studies. The presence of deuterium atoms allows for more precise tracking and analysis compared to its non-deuterated counterpart .

生物活性

3-Pyridylcarbinol-d6, a deuterated derivative of 3-pyridylcarbinol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanism of action, effects on cellular processes, and implications for treatment in different medical conditions.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : CHNO (deuterated version)

- CAS Number : 46782827

The deuteration of the compound enhances its stability and provides advantages in metabolic studies, allowing researchers to trace its pathways in biological systems.

Research indicates that this compound exhibits significant immune-modulating properties. The compound acts as an immune response modifier (IRM), influencing cytokine biosynthesis. Specifically, it has been shown to:

- Induce Cytokine Production : In vitro studies demonstrate that this compound can stimulate human peripheral blood mononuclear cells (PBMCs) to produce cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) when cultured at concentrations ranging from 30 µM to 0.014 µM .

- Inhibit Cytokine Production : Conversely, it can inhibit the production of TNF-α in mouse macrophage cell lines at concentrations around 5 µM, suggesting a dual role depending on the cellular context .

Antiviral and Antineoplastic Properties

The ability of this compound to modulate immune responses positions it as a candidate for treating viral and neoplastic diseases. Its mechanism involves:

- Enhancing Immune Response : By promoting cytokine release, the compound may bolster the body's defense against viral infections .

- Potential Use in Cancer Therapy : The modulation of cytokine levels may also contribute to anti-tumor effects, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cytokine Modulation in PBMCs :

- Effects on Macrophage Function :

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Cell Type | Concentration Range (µM) | Effect Observed |

|---|---|---|---|

| Cytokine Induction | Human PBMCs | 30 to 0.014 | Increased IFN-γ and TNF-α levels |

| Cytokine Inhibition | Mouse Macrophages | 5 | Decreased TNF-α production |

属性

IUPAC Name |

dideuterio-(2,4,5,6-tetradeuteriopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2/i1D,2D,3D,4D,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQVNTPHUGQQHK-NVSFMWKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676125 | |

| Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189493-62-6 | |

| Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。